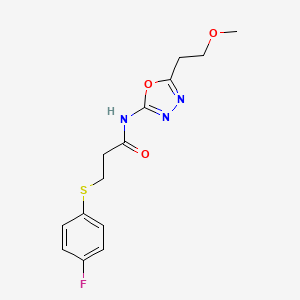
3-((4-fluorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-fluorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C14H16FN3O3S and its molecular weight is 325.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-((4-fluorophenyl)thio)-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic compound that has garnered interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
The compound has the following chemical characteristics:
- Common Name: this compound
- CAS Number: 1396871-92-3
- Molecular Formula: C14H16FN3O3S
- Molecular Weight: 325.36 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorophenylthio derivatives with oxadiazole precursors in the presence of appropriate coupling agents. Various methods have been explored to optimize yield and purity during synthesis.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains. A study demonstrated that related oxadiazole compounds had minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Activity
In vitro studies have evaluated the anticancer potential of oxadiazole derivatives. Compounds analogous to the target compound have been tested against several cancer cell lines such as MDA-MB-231 (breast cancer), SK-Hep-1 (liver cancer), and NUGC-3 (gastric cancer). Results indicated moderate to high inhibitory effects on cell proliferation, with some compounds showing IC50 values below 10 µM .
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MDA-MB-231 | < 10 | Moderate Inhibition |
| SK-Hep-1 | < 15 | High Inhibition |
| NUGC-3 | < 20 | Moderate Inhibition |
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or disrupt cellular processes. For example, some oxadiazole derivatives have been shown to inhibit monoamine oxidase (MAO), which is crucial in regulating neurotransmitter levels. This inhibition can lead to increased levels of serotonin and other neurotransmitters, suggesting potential applications in treating mood disorders .
Case Studies
- Antimicrobial Efficacy : A study published in PMC evaluated a series of oxadiazole compounds against bacterial strains, highlighting their potential as novel antimicrobial agents. The study found that certain structural modifications enhanced their activity significantly .
- Anticancer Effects : Research conducted on a related series of compounds demonstrated that modifications in the oxadiazole ring led to increased cytotoxicity against cancer cells. The study emphasized the importance of substituent positioning on the phenyl ring for optimal activity .
Propiedades
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O3S/c1-20-8-6-13-17-18-14(21-13)16-12(19)7-9-22-11-4-2-10(15)3-5-11/h2-5H,6-9H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYMPIXOYPVKNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN=C(O1)NC(=O)CCSC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














